Cas no 95716-70-4 (Δ9,11-Eplerenone)

Δ9,11-Eplerenone structure
Δ9,11-Eplerenone structure
Δ9,11-Eplerenone
95716-70-4
C24H30O5
398.492007732391
MFCD11112034
61799
10272193

Δ9,11-Eplerenone Properties

Names and Identifiers

    • Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
    • Δ9,11-Eplerenone
    • (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
    • (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
    • Eplerenone intermediate
    • Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
    • 7a-(Methoxycarbonyl)-9(11)D-canrenone
    • D9,11-Eplerenone
    • Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
    • Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
    • 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
    • Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
    • C24H30O5
    • AKOS015920137
    • EPLERENONE IMPURITY C [EP IMPURITY]
    • methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
    • (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
    • 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
    • Eplerenone impurity C [EP]
    • PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
    • CS-0158286
    • METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
    • (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
    • Q-102808
    • UNII-J8799R5TMR
    • Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
    • Delta9,11-Eplerenone
    • Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
    • 95716-70-4
    • Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
    • delta 9,11-Eplerenone
    • 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
    • methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
    • SCHEMBL14085016
    • DS-1266
    • (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
    • J8799R5TMR
    • +Expand
    • MFCD11112034
    • GWEKWJOSBYDYDP-DPOGTSLVSA-N
    • 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
    • C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C

Computed Properties

  • 398.20900
  • 0
  • 5
  • 2
  • 398.209
  • 29
  • 869
  • 0
  • 5
  • 1
  • 0
  • 0
  • 1
  • 2.4
  • 69.7

Experimental Properties

  • 3.91330
  • 69.67000
  • 1.576
  • 580.2°C at 760 mmHg
  • No data available
  • 0.0±1.6 mmHg at 25°C
  • 251.7±30.2 °C
  • No data avaiable
  • 1.2±0.1 g/cm3

Δ9,11-Eplerenone Security Information

Δ9,11-Eplerenone Customs Data

  • 2942000000
  • China Customs Code:

    2942000000

Δ9,11-Eplerenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJV2-5mg
Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
95716-70-4 98%
5mg
$45.00 2024-04-19
A2B Chem LLC
AI64750-25mg
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
95716-70-4 98%
25mg
$67.00 2024-05-20
Aaron
AR00IK3E-50mg
Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
95716-70-4 95%
50mg
$8.00 2024-07-18
abcr
AB436497-250 mg
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate; .
95716-70-4
250MG
€76.80 2022-03-24
Chemenu
CM219483-1g
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
95716-70-4 95%
1g
$70 2022-09-28
Cooke Chemical
A1097812-50mg
(7A,17A)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
95716-70-4 95%
50mg
RMB 36.00 2023-09-07
eNovation Chemicals LLC
D553853-1g
Pregna-4,9(11)-diene-7,21-carboxylic acid,17-hydroxy-3-oxo-g-lactone, Methyl ester(7a,17a)
95716-70-4 97%
1g
$239 2022-10-14
Key Organics Ltd
DS-1266-1G
(2’R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5′-dioxo-1,2,3,4′,5′,6,7,8,10,12,13,14,15,16-tetradecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2′-furan]-7-carboxylate
95716-70-4 >95%
1g
£80.00 2023-09-08
TRC
E588765-10mg
Δ9,11-Eplerenone
95716-70-4
10mg
$64.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A188855-250mg
Δ9,11-Eplerenone
95716-70-4 95%
250mg
¥159.90 2023-09-04

Δ9,11-Eplerenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Acetone ,  Water ;  2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ;  1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  45 °C → 0 °C
Reference
A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone
Pearlman, Bruce A.; Padilla, Amphlett G.; Hach, John T.; Havens, Jeffrey L.; Pillai, Muniraj D., Organic Letters, 2006, 8(10), 2111-2113

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Acetone ,  Water ;  2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine ,  Potassium bicarbonate Solvents: Water ;  1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Eplerenone intermediate, preparation method and application in preparation of Eplerenone
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ;  15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
Reference
Preparation method of Eplerenone intermediate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ;  40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
Reference
Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine ,  N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ;  rt; 30 h, 30 °C
1.2 Reagents: Methanol ;  30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Potassium formate Solvents: Formic acid ;  rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
Reference
Canrenone derivative, its preparation method and application in synthesis of Eplerenone
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 °C
1.2 Reagents: Phosphorus pentachloride ;  10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ;  10 min, < 20 °C
Reference
Preparation of Eplerenone
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Imidazole ,  Sulfuryl chloride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C; 1 h, rt
Reference
Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug
Dams, Iwona; Bialonska, Agata; Cmoch, Piotr; Krupa, Malgorzata; Pietraszek, Anita; et al, Molecules, 2017, 22(8),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  24 h, rt
Reference
Synthesis of Eplerenone from 11α-hydroxycanrenone
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ozone ;  -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ;  -20 °C
Reference
Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane ,  Water ;  0.5 h, rt
1.3 Reagents: Sodium periodate ;  12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  8 h, 0 °C
1.5 Reagents: Water
Reference
Method for synthesizing Eplerenone
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ;  10 °C
Reference
Preparation of eplerenone with high efficiency and low pollution
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium acetate Solvents: Water ;  120 °C; 1 h
Reference
Synthesis of selective aldosterone receptor antagonist drug Eplerenone
Chen, Rui; Xu, Yun, Guangzhou Huagong, 2015, 43(3), 82-83

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone
, Italy, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Formic acid ,  Acetic anhydride ,  Potassium formate ;  100 °C
Reference
A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenone
Zhang, Bin; Chen, Hongli; Tang, Huanyu; Feng, Huijin; Li, Yuanchao, Steroids, 2012, 77(11), 1086-1091

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sodium acetate Solvents: Isobutyl vinyl ether ,  Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane ,  Water ;  15 min, rt
1.3 Reagents: Sodium periodate ;  16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
Reference
Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione
, China, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone
Zhang, Bin; Chen, Hongli; Feng, Huijin; Li, Yuanchao, Steroids, 2011, 76(1-2), 56-59

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Diethyl ether ;  0 - 10 °C
1.3 Reagents: Alumina ;  rt
Reference
Process for the preparation of eplerenone from 11α-hydroxycanrenone
, Italy, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  3 h, reflux; reflux → 70 °C
Reference
Method for synthesis of steroid medicine Eplerenone
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ;  20 min, rt
1.2 Reagents: Acetone cyanohydrin ;  5 min, rt
1.3 Reagents: Triethylamine ;  rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ;  5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ;  20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone)
, China, , ,

Δ9,11-Eplerenone Raw materials

Δ9,11-Eplerenone Preparation Products

Δ9,11-Eplerenone Suppliers

WuHan Dong Kang Yuan technology co., LTD
Audited Supplier Audited Supplier
(CAS:95716-70-4)
CAI JING LI
15377658509
2851686519@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95716-70-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95716-70-4)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95716-70-4)
TANG SI LEI
15026964105
2881489226@qq.com

Δ9,11-Eplerenone Related Literature

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